3-Methylbutan-2-yl methanesulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREPGPGLHZOQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949725 | |
| Record name | 3-Methylbutan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26943-74-8 | |
| Record name | 2-Butanol, 3-methyl-, methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026943748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbutan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Via Nitrile Hydrolysis:this is a Two Step Sequence That Lengthens the Carbon Chain by One Carbon.
Step 1: Cyanide Displacement: 3-Methylbutan-2-yl methanesulfonate (B1217627) is treated with a cyanide salt, such as sodium cyanide (NaCN). The cyanide anion (CN⁻) acts as a nucleophile and displaces the methanesulfonate group in an Sₙ2 reaction. This forms 3,4-dimethylpentanenitrile. study.comlibretexts.orglibretexts.orglumenlearning.com
Step 2: Nitrile Hydrolysis: The resulting nitrile is then subjected to hydrolysis under acidic or basic conditions. study.comlumenlearning.comlibretexts.orgresearchgate.net Heating the nitrile with an aqueous acid (e.g., HCl) or base (e.g., NaOH) cleaves the carbon-nitrogen triple bond, yielding 3,4-dimethylpentanoic acid. libretexts.org
Synthesis Via Grignard Reagent Carboxylation:this Pathway Also Extends the Carbon Chain by One Atom and Involves the Formation of an Organometallic Intermediate.
Role in Multi-Step Synthetic Strategies
Intermediate for Carbon-Carbon Bond Forming Reactions
The primary role of this compound in multi-step synthesis is to act as an alkylating agent, enabling the formation of new carbon-carbon bonds. The sulfonate ester is an excellent leaving group, making the compound a potent electrophile in Sₙ2 reactions. eurjchem.comlibretexts.orgyoutube.com This reactivity is fundamental to constructing more complex carbon skeletons from simpler precursors.
A classic application of this reactivity is in the malonic ester synthesis , which is a reliable method for preparing carboxylic acids. masterorganicchemistry.comlibretexts.orglibretexts.org The process involves:
Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide, to deprotonate the acidic α-carbon, forming a nucleophilic enolate. masterorganicchemistry.comlibretexts.org
Alkylation: The enolate attacks the electrophilic carbon of this compound, displacing the methanesulfonate group and forming a new C-C bond. This yields diethyl 2-(3-methylbutan-2-yl)malonate. libretexts.orgorganicchemistrytutor.com
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then heated with aqueous acid. This hydrolyzes both ester groups to carboxylic acids, and the subsequent heat promotes decarboxylation (loss of CO₂) of the resulting β-dicarboxylic acid to yield the final product, 4,5-dimethylhexanoic acid. masterorganicchemistry.comopenochem.org
Beyond the malonic ester synthesis, this compound can react with a wide range of other carbon nucleophiles, including:
Organocuprates (Gilman Reagents): These less basic organometallic reagents are effective for forming C-C bonds with alkyl sulfonates.
Acetylide Anions: Used to append the 3-methylbutan-2-yl group to a terminal alkyne.
Enolates from other carbonyl compounds: Allows for the α-alkylation of various ketones and esters.
This capacity for C-C bond formation makes this compound a key intermediate for elaborating molecular structures.
Enabling Diverse Synthetic Pathways
The utility of this compound as a synthetic intermediate stems from the predictable and efficient reactivity of the methanesulfonate group. As a superior leaving group compared to halides in many contexts, it provides a reliable "handle" for introducing the 3-methylbutan-2-yl fragment into a wide array of molecules through nucleophilic substitution. libretexts.orgyoutube.com This versatility allows chemists to access diverse product classes from a single, common intermediate, streamlining complex synthetic routes.
By selecting the appropriate nucleophile, a chemist can forge bonds between the 3-methylbutan-2-yl group and various heteroatoms or carbon, thereby enabling multiple synthetic pathways. This strategic flexibility is crucial in target-oriented synthesis and the development of chemical libraries for drug discovery.
Table 1: Synthetic Transformations of this compound
| Nucleophile Type | Example Nucleophile | Reagent Example | Product Class | Bond Formed |
| Carbon | Cyanide | Sodium Cyanide (NaCN) | Nitrile | C-C |
| Carbon | Enolate | Diethyl Malonate + NaOEt | Substituted Malonic Ester | C-C |
| Nitrogen | Amine | Ammonia (NH₃) | Primary Amine | C-N |
| Oxygen | Alkoxide | Sodium Ethoxide (NaOEt) | Ether | C-O |
| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | C-S |
Overview of Research Directions and Academic Significance of the Compound
While specific research exclusively focused on 3-methylbutan-2-yl methanesulfonate (B1217627) is not abundant in the literature, its academic significance lies in its role as a model substrate for studying the mechanisms of nucleophilic substitution and elimination reactions of secondary alkyl systems. The branched nature of the alkyl chain introduces steric hindrance that can influence the competition between SN2 and E2 pathways. For instance, the use of a bulky base would likely favor elimination over substitution. murov.info
Research involving structurally similar secondary alkyl mesylates often investigates the subtle interplay of electronic and steric effects on reaction rates and product distributions. rsc.org Solvolysis studies on such compounds, where the solvent acts as the nucleophile, can provide valuable insights into the stability of the corresponding carbocation and the extent of solvent participation in the transition state. rsc.org For 3-methylbutan-2-yl methanesulfonate, rearrangement of the intermediate secondary carbocation to a more stable tertiary carbocation via a hydride shift is a potential competing pathway in SN1/E1 reactions, which adds another layer of complexity and interest to its reactivity profile. chegg.com
Contextualization Within Modern Synthetic Methodologies
Direct Esterification of 3-Methylbutan-2-ol with Methanesulfonyl Chloride
The most common and direct route to synthesizing this compound involves the esterification of 3-Methylbutan-2-ol with methanesulfonyl chloride. This reaction, often referred to as mesylation, transforms the hydroxyl group of the alcohol into a much better leaving group, a mesylate. periodicchemistry.com This conversion is crucial for subsequent nucleophilic substitution or elimination reactions. periodicchemistry.comchemistrysteps.com The general reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com
The Role of Tertiary Amine Bases in Mesylation Reactions
Tertiary amine bases, such as triethylamine (B128534) and pyridine (B92270), are indispensable in the mesylation of alcohols. commonorganicchemistry.comtaylorandfrancis.com Their primary function is to act as a proton scavenger, neutralizing the HCl generated during the reaction between the alcohol and methanesulfonyl chloride. youtube.com This prevents the protonation of the alcohol and the potential for unwanted side reactions.
The basicity of the amine plays a role in the reaction's progress. libretexts.org The lone pair of electrons on the nitrogen atom of the tertiary amine readily accepts the proton from the intermediate, driving the reaction towards the formation of the sulfonate ester. youtube.com The choice between triethylamine and pyridine can sometimes influence the reaction rate and yield, depending on the specific substrate and reaction conditions.
| Base | Typical Solvent | Key Function |
| Triethylamine (TEA) | Dichloromethane (DCM) | HCl Scavenger |
| Pyridine | Dichloromethane (DCM) | HCl Scavenger & Catalyst |
Catalytic Enhancements in Mesylate Formation
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst frequently used to accelerate acylation reactions, including mesylation. commonorganicchemistry.comresearchgate.net It can dramatically increase reaction rates, often by several orders of magnitude, especially for sterically hindered alcohols. commonorganicchemistry.combdmaee.net
The catalytic activity of DMAP stems from its ability to react with the acylating agent (methanesulfonyl chloride) to form a highly reactive acylpyridinium intermediate. bdmaee.netnih.gov This intermediate is much more susceptible to nucleophilic attack by the alcohol than the original sulfonyl chloride. nih.gov This catalytic cycle allows for the efficient formation of esters even under mild conditions. researchgate.net
Mechanistic Pathways of Methanesulfonate Ester Formation
The formation of methanesulfonate esters from alcohols and methanesulfonyl chloride is generally understood to proceed through a nucleophilic substitution mechanism at the sulfur atom. youtube.com The alcohol acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride and displacing the chloride ion. youtube.com
Nucleophilic Attack of Sulfonate Anion on Protonated Alcohol
In the context of esterification using a sulfonic acid and an alcohol, a key mechanistic step involves the nucleophilic attack of the sulfonate anion on the protonated alcohol. enovatia.com For the reaction to proceed, the alcohol must first be protonated by a strong acid, making it a better leaving group (water). periodicchemistry.com The rate of sulfonate ester formation is directly dependent on the concentrations of both the sulfonate anion and the protonated alcohol. enovatia.com Studies have shown that this pathway is significant, particularly under conditions where both the sulfonic acid and alcohol are present in high concentrations with minimal water. enovatia.com
Analogies to Acid-Catalyzed Esterification Mechanisms (e.g., AAC2)
The mechanism of sulfonic acid esterification shares similarities with the well-known acid-catalyzed esterification of carboxylic acids, such as the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. However, theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727) suggest that pathways involving a pentacoordinate sulfur intermediate are energetically unfavorable. nih.gov Instead, an SN2-type pathway, where the protonated alcohol is attacked by the sulfonate anion, is considered a more plausible route. nih.gov This is analogous to the transfer of a protonated alkyl group to a nucleophile.
Preparation of Stereoisomeric this compound Derivatives
A significant advantage of the mesylation reaction is that it proceeds with retention of configuration at the stereocenter of the alcohol. youtube.com The reaction occurs at the oxygen atom of the hydroxyl group and does not involve the chiral carbon. chemistrysteps.comyoutube.com This allows for the preparation of stereoisomerically pure this compound derivatives from the corresponding chiral alcohols.
For example, if a specific stereoisomer of 3-Methylbutan-2-ol is used as the starting material, the resulting this compound will have the same stereochemistry at the carbon bearing the mesylate group. youtube.com This stereochemical control is crucial for the synthesis of enantiomerically pure compounds in subsequent reactions where the mesylate acts as a leaving group, often leading to an inversion of configuration in an SN2 reaction. chemistrysteps.com
| Starting Alcohol Stereoisomer | Resulting Mesylate Stereoisomer |
| (R)-3-Methylbutan-2-ol | (R)-3-Methylbutan-2-yl methanesulfonate |
| (S)-3-Methylbutan-2-ol | (S)-3-Methylbutan-2-yl methanesulfonate |
Enantioselective Synthesis of Chiral Precursors
The synthesis of enantiomerically pure this compound begins with the preparation of its chiral precursor, (S)-(+)-3-methyl-2-butanol. Several strategies are employed to achieve high enantiomeric excess (ee).
One prominent method is the enzymatic kinetic resolution of racemic 3-methyl-2-butanol. This process utilizes lipases or esterases that selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted, enantiopure alcohol. For instance, enzymatic resolution can yield (S)-3-methyl-2-butanol with high enantiopurity.
Another effective approach is asymmetric reduction of 3-methyl-2-butanone. The use of chiral catalysts, such as those employed in Corey-Bakshi-Shibata (CBS) reductions, can produce the desired (S)-alcohol with high yield and enantioselectivity. acs.org Microbial fermentation also presents a scalable, industrial method for producing the chiral alcohol with excellent enantiopurity. acs.org
Furthermore, chiral pool synthesis offers a route starting from naturally occurring chiral molecules like terpenes. For example, β-pinene can be converted to (S)-3-methyl-2-butanol through a sequence of ozonolysis, Grignard addition, and hydrogenation, resulting in a product with very high enantiomeric excess. acs.org
Table 1: Comparison of Enantioselective Synthesis Methods for (S)-3-Methyl-2-butanol
| Method | Starting Material | Key Reagents/Catalysts | Typical Yield (%) | Typical ee (%) |
| Asymmetric CBS Reduction | 3-Methyl-2-butanone | Chiral oxazaborolidine, borane | 92 | 98 |
| Enzymatic Kinetic Resolution | Racemic 3-methyl-2-butanol | Lipase, acyl donor | ~45 (for one enantiomer) | >97 |
| Microbial Fermentation | Glucose/other carbon sources | Engineered microorganisms | Variable | 100 |
| Chiral Pool Synthesis | β-Pinene | O₃, MeMgBr, Pd/C | 65 | 99 |
Preservation of Stereochemistry During Mesylate Formation
A critical step in the synthesis of chiral this compound is the conversion of the chiral alcohol to the corresponding mesylate without compromising its stereochemical integrity. The reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, proceeds with retention of configuration at the stereogenic carbon.
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. chemspider.comnih.gov This forms an O-S bond and displaces the chloride ion. The base then deprotonates the resulting oxonium ion to yield the neutral mesylate. sigmaaldrich.com Crucially, the carbon-oxygen bond of the alcohol is not broken during this process. chemspider.comsigmaaldrich.com Since the reaction occurs at the oxygen atom and does not involve the chiral carbon center, the original stereochemistry of the alcohol is preserved in the final mesylate product. chemspider.comsigmaaldrich.com
This retention of stereochemistry is a significant advantage over methods that might proceed through an S\N1-type mechanism, which could lead to racemization or rearrangement. sigmaaldrich.com
Synthesis of Substituted 3-Methylbutan-2-yl Methanesulfonates
The synthesis of derivatives of this compound bearing substituents on the carbon backbone allows for the exploration of a wider range of chemical space. Methodologies for introducing aromatic and hydroxyl moieties are discussed below.
Derivatives with Aromatic Moieties (e.g., 1-(4-Methoxyphenyl)-, 1-(2-Bromophenyl)-)
The synthesis of this compound derivatives featuring aromatic groups, such as 1-(4-methoxyphenyl) and 1-(2-bromophenyl) substituents, is typically achieved through a two-step sequence involving a Grignard reaction followed by mesylation.
The precursor alcohols, 1-(4-methoxyphenyl)-3-methyl-2-butanol and 1-(2-bromophenyl)-3-methyl-2-butanol, can be prepared by the nucleophilic addition of an isopropylmagnesium halide Grignard reagent to the corresponding aromatic aldehyde (4-methoxybenzaldehyde or 2-bromobenzaldehyde). Alternatively, an organomagnesium reagent derived from an appropriate isopropyl-substituted aromatic halide could react with isobutyraldehyde. wikipedia.orgdoubtnut.com The Grignard reaction, a classic C-C bond-forming reaction, effectively couples the aromatic and aliphatic fragments. acs.org
Following the synthesis of the alcohol precursor, the subsequent mesylation is carried out as described in section 2.3.2. The alcohol is treated with methanesulfonyl chloride in the presence of a base like pyridine to afford the target substituted this compound, again with retention of any stereochemistry at the alcohol carbon. A general procedure for the mesylation of a substituted phenol (B47542) has been documented, which involves reaction with methanesulfonyl chloride in a suitable solvent and purification by chromatography. nih.gov
Table 2: Precursors for Aromatic Derivatives
| Target Mesylate | Precursor Alcohol | Aldehyde Reactant | Grignard Reagent |
| 1-(4-Methoxyphenyl)-3-methylbutan-2-yl methanesulfonate | 1-(4-Methoxyphenyl)-3-methyl-2-butanol | 4-Methoxybenzaldehyde | Isopropylmagnesium bromide |
| 1-(2-Bromophenyl)-3-methylbutan-2-yl methanesulfonate | 1-(2-Bromophenyl)-3-methyl-2-butanol | 2-Bromobenzaldehyde | Isopropylmagnesium bromide |
Solvolysis Reactions of this compound
Solvolysis, a reaction in which the solvent acts as the nucleophile, is a fundamental process in organic chemistry. For secondary alkyl sulfonates like this compound, solvolysis reactions are particularly revealing, often proceeding through carbocationic intermediates and thus being sensitive to a variety of structural and environmental factors.
Kinetic Investigations and Solvent Effects
Kinetic studies are paramount in unraveling the mechanistic details of a reaction. By measuring reaction rates under different conditions, one can deduce the nature of the transition state and the degree of charge development.
For the solvolysis of a secondary methanesulfonate, the rate-determining step would be the ionization of the C-O bond, leading to the formation of a secondary carbocation and the methanesulfonate anion. This process would necessitate considerable solvent reorganization to stabilize the nascent ions, resulting in a significant negative ΔCp≠.
Table 1: Illustrative Activation Parameters for the Solvolysis of a Secondary Alkyl Methanesulfonate in a Protic Solvent
| Activation Parameter | Illustrative Value | Interpretation |
| ΔH≠ (Enthalpy of Activation) | 80 - 100 kJ/mol | Energy required to reach the transition state. |
| ΔS≠ (Entropy of Activation) | -20 to -60 J/(mol·K) | Indicates a more ordered transition state compared to the reactants, consistent with solvent ordering around developing charges. |
| ΔCp≠ (Heat Capacity of Activation) | -200 to -400 J/(mol·K) | A large negative value suggests significant solvent reorganization and stabilization of a charge-separated transition state, characteristic of an SN1 pathway. |
Note: These are illustrative values based on typical data for solvolysis of secondary sulfonates proceeding through an SN1 mechanism and are not experimentally determined values for this compound.
The kinetic solvent isotope effect (K.S.I.E.), determined by comparing the reaction rate in a protic solvent (e.g., H₂O, CH₃OH) with its deuterated counterpart (e.g., D₂O, CH₃OD), provides further mechanistic clues. For an SN1 solvolysis, the K.S.I.E. (kH/kD) is typically close to unity or slightly greater than one. This is because the nucleophilic attack of the solvent occurs after the rate-determining step, and while there are changes in solvation, the O-H (or O-D) bond of the solvent is not broken in the transition state of the slow step.
In some cases of secondary substrate solvolysis, where there might be some SN2 character or nucleophilic solvent assistance, the K.S.I.E. can be more pronounced. However, for a system prone to forming a carbocation, the effect is generally small.
Product Distribution and Competing Pathways
The analysis of the products formed during the solvolysis of this compound is crucial for a complete mechanistic picture. The initial formation of the 3-methylbutan-2-yl cation is expected, which is a secondary carbocation. This intermediate can then undergo substitution or elimination.
A key feature of the 3-methylbutan-2-yl system is the potential for a hydride shift. The initial secondary carbocation can rearrange via a 1,2-hydride shift to form the more stable tertiary 2-methylbutan-2-yl cation. byjus.comlibretexts.orgmasterorganicchemistry.com This rearrangement has profound implications for the final product distribution.
In a nucleophilic solvent such as water, ethanol, or acetic acid, the carbocations formed will be trapped to yield substitution products. Attack on the unrearranged secondary carbocation would lead to 3-methylbutan-2-ol (or its corresponding ether or ester). However, the attack on the rearranged and more stable tertiary carbocation is expected to be a major pathway, leading to the formation of 2-methylbutan-2-ol (or its derivatives).
The ratio of these substitution products would depend on the relative rates of nucleophilic attack on the secondary carbocation versus the rate of the hydride shift. Given the greater stability of the tertiary carbocation, a significant amount of the rearranged product is anticipated.
Concurrent with substitution, the carbocation intermediates can also undergo elimination (E1 reaction) by losing a proton from an adjacent carbon atom. The unrearranged secondary carbocation can yield 3-methyl-1-butene (B165623). The rearranged tertiary carbocation can lead to two different alkenes: 2-methyl-2-butene (B146552) (the Zaitsev product, more substituted and generally more stable) and 2-methyl-1-butene (B49056) (the Hofmann product).
Table 2: Potential Products from the Solvolysis of this compound
| Pathway | Intermediate | Product | Type |
| Substitution (Unrearranged) | 3-Methylbutan-2-yl cation | 3-Methylbutan-2-ol | Substitution |
| Substitution (Rearranged) | 2-Methylbutan-2-yl cation | 2-Methylbutan-2-ol | Substitution |
| Elimination (Unrearranged) | 3-Methylbutan-2-yl cation | 3-Methyl-1-butene | Elimination |
| Elimination (Rearranged) | 2-Methylbutan-2-yl cation | 2-Methyl-2-butene | Elimination (Zaitsev) |
| Elimination (Rearranged) | 2-Methylbutan-2-yl cation | 2-Methyl-1-butene | Elimination (Hofmann) |
Note: The actual yields of these products would need to be determined experimentally and would vary with reaction conditions.
Role of Neighboring Group Participation in Solvolysis
Solvolysis of this compound involves the departure of the methanesulfonate leaving group to form a carbocation intermediate, which is then attacked by a solvent molecule. The structure of this substrate, with hydrogen and methyl groups on the carbon adjacent to the reaction center, makes it a prime candidate for neighboring group participation, which can significantly influence the reaction rate and the distribution of products.
Evidence for Neighboring Hydrogen Participation
Neighboring hydrogen participation, or a 1,2-hydride shift, is a well-documented phenomenon in carbocation chemistry that occurs when it leads to a more stable carbocation. inflibnet.ac.inrsc.org In the case of this compound, the initial departure of the mesylate group forms a secondary carbocation at the C-2 position. A hydrogen atom from the adjacent C-3 position can then migrate with its pair of bonding electrons to the electron-deficient C-2 center.
This rearrangement transforms the initially formed secondary carbocation into a more stable tertiary carbocation at the C-3 position. chemistrysteps.com The driving force for this rapid process is the increased stability of the tertiary carbocation over the secondary one. rsc.org Experimental studies on analogous secondary alkyl systems often reveal the formation of products derived from such rearranged carbocations. For example, the reaction of 3-methyl-1-butene with HBr, which proceeds through a similar secondary carbocation, predominantly yields the rearranged product, 2-bromo-2-methylbutane. rsc.org This provides strong evidence that the hydride shift is a facile and often favored pathway. rsc.org
Studies on the solvolysis of 2-alkylcyclohexyl tosylates, which are structurally analogous, have shown rate accelerations that are best explained by postulating hydrogen participation. rsc.org This anchimeric assistance from a neighboring hydrogen can stabilize the developing positive charge in the transition state, leading to a faster reaction rate than would be expected for a simple, unassisted solvolysis. Therefore, during the solvolysis of this compound, a significant portion of the reaction is expected to proceed through the tertiary carbocation formed via a 1,2-hydride shift, leading to rearranged alcohol or ether products depending on the solvent used.
Evidence for Neighboring Methyl Participation and Rearrangements
In systems where a hydride shift is not possible or does not lead to the most stable carbocation, a neighboring alkyl group, such as a methyl group, can migrate in a similar fashion. This type of rearrangement is known as a Wagner-Meerwein rearrangement or a 1,2-alkyl shift. chemistrysteps.com For this compound, a hydride shift is the most likely rearrangement. However, in a closely related system where the C-3 position is a quaternary center (e.g., 3,3-dimethylbutan-2-yl methanesulfonate), a methyl shift would be observed.
In such a case, the initial secondary carbocation would rearrange by the migration of a methyl group from the adjacent quaternary carbon to form a more stable tertiary carbocation. This process, like the hydride shift, is driven by the formation of a more stable intermediate. openstax.org The observation of rearranged products in the solvolysis of substrates with a neopentyl-like skeleton is a classic example providing evidence for methyl participation. chemistrysteps.com
Nucleophilic Substitution Reactions Involving this compound
Nucleophilic substitution reactions are fundamental to the reactivity of this compound. The nature of the methanesulfonate group as an excellent leaving group, combined with the secondary nature of the substrate, creates a scenario where both S(_N)1 and S(_N)2 pathways are viable and often compete.
Stereochemical Outcomes of Substitution (S(_N)1 vs. S(_N)2 Pathways)
As a secondary substrate, this compound can react via either the S(_N)1 or S(_N)2 mechanism, with the specific pathway and resulting stereochemistry being highly dependent on the reaction conditions, particularly the nucleophile and solvent.
S(_N)2 Pathway: The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). chemistrysteps.comchemicalnote.com This mechanism leads to a predictable stereochemical outcome: inversion of configuration at the chiral center. libretexts.orgmasterorganicchemistry.com If the starting material is a single enantiomer of this compound, the S(_N)2 product will be the opposite enantiomer. youtube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. chemicalnote.com
S(_N)1 Pathway: The S(_N)1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. numberanalytics.comwhiterose.ac.uk For this compound, this would be the secondary 3-methylbutan-2-yl cation. This carbocation is sp²-hybridized and has a planar geometry. chemistrysteps.com The nucleophile can then attack this planar intermediate from either face with roughly equal probability. libretexts.org
This leads to a mixture of retention and inversion of configuration, often resulting in a nearly racemic mixture of the product. openstax.org However, as discussed previously (Section 3.1.3), this secondary carbocation is prone to a 1,2-hydride shift to form the more stable tertiary 2-methylbutan-2-yl cation. chemistrysteps.com Attack of the nucleophile on this rearranged, achiral carbocation would lead to the formation of a rearranged, achiral product (e.g., 2-methyl-2-butanol (B152257) if the solvent is water). The S(_N)1 pathway is favored by weak nucleophiles (which are often the solvent, e.g., water, ethanol) and polar protic solvents that can stabilize the carbocation intermediate. whiterose.ac.uk
| Feature | Sₙ1 Pathway | Sₙ2 Pathway |
|---|---|---|
| Mechanism | Two steps, via carbocation intermediate | One concerted step |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Stereochemistry | Racemization (mixture of retention and inversion) | Inversion of configuration |
| Rearrangements | Common (e.g., 1,2-hydride shift) | Not possible |
Inversion of Configuration (SN2)
In the presence of a strong, unhindered nucleophile in a polar aprotic solvent, this compound can undergo a bimolecular nucleophilic substitution (SN2) reaction. A key characteristic of the SN2 mechanism is the inversion of configuration at the chiral center. masterorganicchemistry.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (the mesylate group). masterorganicchemistry.com
This "backside attack" leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the leaving group departs, the other three groups attached to the carbon "flip over," much like an umbrella inverting in a strong wind. masterorganicchemistry.com If the starting material is a single enantiomer, the product will be the opposite enantiomer. youtube.com For example, if we start with (R)-3-methylbutan-2-yl methanesulfonate, the SN2 product will be the (S)-enantiomer.
The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com However, this compound is a secondary substrate, and steric hindrance from the methyl and isopropyl groups can slow down the rate of SN2 attack compared to a primary substrate. masterorganicchemistry.com
Racemization Through Carbocation Intermediates (SN1)
Under conditions that favor a unimolecular nucleophilic substitution (SN1) reaction, such as in the presence of a weak nucleophile and a polar protic solvent, this compound will lead to a mixture of products with both inversion and retention of configuration. This process often results in racemization. masterorganicchemistry.com
The SN1 mechanism proceeds in a stepwise manner. The first and rate-determining step is the departure of the leaving group (methanesulfonate) to form a secondary carbocation intermediate. masterorganicchemistry.com This carbocation is planar, and the empty p-orbital can be attacked by the nucleophile from either face with roughly equal probability. masterorganicchemistry.com
Attack from the top face (the same side from which the leaving group departed) results in a product with retention of configuration. Attack from the bottom face (the opposite side) leads to a product with inversion of configuration. masterorganicchemistry.com Because both pathways are possible, a nearly racemic mixture of the two enantiomers is typically formed, although a slight excess of the inverted product is often observed due to the influence of the departing leaving group.
It is also important to note that the secondary carbocation formed from this compound can potentially undergo a hydride shift to form a more stable tertiary carbocation. This rearrangement would lead to the formation of a different constitutional isomer as the final product.
Influence of Nucleophile Structure and Solvent Polarity on Reaction Pathways
The competition between SN1 and SN2 pathways for this compound is heavily influenced by the structure of the nucleophile and the polarity of the solvent.
| Factor | Favors SN2 Pathway | Favors SN1 Pathway |
| Nucleophile | Strong, high concentration (e.g., I⁻, CN⁻, CH₃O⁻) | Weak, low concentration (e.g., H₂O, ROH) |
| Solvent | Polar aprotic (e.g., acetone, acetonitrile, DMSO) | Polar protic (e.g., water, ethanol, methanol) |
Interactive Data Table: Nucleophile and Solvent Effects (This is a simplified representation for illustrative purposes)
A strong nucleophile in high concentration will favor the bimolecular SN2 reaction, as the rate is dependent on the nucleophile's participation. Conversely, a weak nucleophile and a polar protic solvent that can stabilize the carbocation intermediate through solvation will promote the unimolecular SN1 reaction.
Elimination Reactions of this compound
In addition to substitution reactions, this compound can also undergo elimination reactions, leading to the formation of alkenes. These reactions often compete with substitution pathways. masterorganicchemistry.com
Formation of Unsaturated Products (Alkenes)
Elimination reactions of this compound involve the removal of the methanesulfonate leaving group and a proton from an adjacent carbon atom, resulting in the formation of a double bond. pressbooks.pub The primary products of this elimination are 3-methyl-1-butene and 2-methyl-2-butene.
These reactions are typically favored by the use of a strong, sterically hindered base and higher temperatures. The base abstracts a proton, and the leaving group departs simultaneously (E2 mechanism) or in a stepwise fashion (E1 mechanism).
Stereoselective and Regioselective Considerations in Eliminations
The elimination reactions of this compound exhibit both regioselectivity and stereoselectivity.
Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the case of this compound, elimination can result in two possible alkenes:
Zaitsev's Product: The more substituted and generally more stable alkene, 2-methyl-2-butene. This product is typically favored when a small, strong base (like ethoxide) is used. utdallas.edu
Hofmann's Product: The less substituted alkene, 3-methyl-1-butene. This product is favored when a bulky, sterically hindered base (like tert-butoxide) is used, as it preferentially abstracts the more accessible proton from the least hindered carbon. utdallas.edu
Stereoselectivity in the context of E2 elimination requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group. This means they must be in the same plane and on opposite sides of the carbon-carbon bond. utdallas.edu The need for this specific conformation can influence the rate of reaction and the products formed, especially in cyclic systems. msu.edu
Interplay Between Elimination and Substitution Pathways
Substitution and elimination reactions are often in competition with each other. masterorganicchemistry.commsu.edu The outcome of the reaction of this compound depends on a delicate balance of several factors:
| Condition | Favors Substitution | Favors Elimination |
| Base/Nucleophile | Strong, but less basic nucleophiles | Strong, bulky bases |
| Temperature | Lower temperatures | Higher temperatures |
| Substrate | Primary > Secondary | Tertiary > Secondary |
For a secondary substrate like this compound, both pathways are significant. A strong, non-bulky nucleophile will likely give a mixture of SN2 and E2 products. The use of a strong, sterically hindered base will favor E2 elimination. msu.edu Conversely, weak nucleophiles/bases in polar protic solvents will lead to a mixture of SN1 and E1 products.
Interactive Data Table: Competition Between Substitution and Elimination (General trends for alkyl halides)
Rearrangement Processes Associated with 3-Methylbutan-2-yl Carbocations
Under conditions that favor a unimolecular pathway (e.g., solvolysis in a polar, non-nucleophilic solvent), this compound can ionize to form a secondary carbocation, the 3-methylbutan-2-yl carbocation. This intermediate is prone to rearrangement to form a more stable carbocationic species, a hallmark of reactions involving carbocation intermediates known as the Wagner-Meerwein rearrangement. wikipedia.orgmychemblog.comlscollege.ac.inchempedia.info These rearrangements occur via the migration of a hydrogen atom or an alkyl group from an adjacent carbon to the positively charged carbon. wikipedia.orgmychemblog.comlscollege.ac.inchempedia.info
The initially formed 3-methylbutan-2-yl carbocation is a secondary (2°) carbocation. Adjacent to the cationic center is a tertiary carbon atom that bears a hydrogen atom. A rapid intramolecular migration of this hydrogen with its pair of bonding electrons (a 1,2-hydride shift) to the secondary carbocation center leads to the formation of a more stable tertiary (3°) carbocation, the 2-methylbutan-2-yl carbocation. youtube.comyoutube.com
The driving force for this rearrangement is the enhanced stability of the tertiary carbocation compared to the secondary one. youtube.com This increased stability arises from two main factors:
Hyperconjugation: The tertiary carbocation has more adjacent C-H and C-C sigma bonds that can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge and increasing stability.
Inductive Effect: The increased number of alkyl groups attached to the positively charged carbon in the tertiary carbocation donate electron density through the sigma bonds, which helps to disperse the positive charge.
The transformation can be depicted as follows:
Initial Carbocation (Secondary): 3-methylbutan-2-yl carbocation Rearranged Carbocation (Tertiary): 2-methylbutan-2-yl carbocation

Table 1: Relative Stability of Carbocations Involved in the Rearrangement
| Carbocation Species | Class | Key Stabilizing Factors | Relative Stability |
| 3-Methylbutan-2-yl carbocation | Secondary (2°) | Hyperconjugation (6 adjacent C-H bonds), Inductive effect from two alkyl groups | Less Stable |
| 2-Methylbutan-2-yl carbocation | Tertiary (3°) | Hyperconjugation (8 adjacent C-H/C-C bonds), Inductive effect from three alkyl groups | More Stable |
This 1,2-hydride shift is a very common and facile process in carbocation chemistry, often occurring faster than the attack of a nucleophile, especially if the nucleophile is weak. youtube.com Consequently, products derived from the rearranged tertiary carbocation are often the major products in reactions involving the 3-methylbutan-2-yl system under conditions that favor carbocation formation.
A 1,2-alkyl shift, specifically a 1,2-methide shift (the migration of a methyl group with its bonding electrons), is another type of Wagner-Meerwein rearrangement. chemtube3d.comyoutube.com This rearrangement also occurs to form a more stable carbocation. While a 1,2-hydride shift is possible and favored in the 3-methylbutan-2-yl carbocation, a 1,2-methide shift becomes the predominant rearrangement pathway in structurally similar systems where a hydride shift is not possible or would not lead to a more stable carbocation.
A classic example that illustrates this principle is the rearrangement of the 3,3-dimethylbutan-2-yl carbocation, which would be formed from a substrate like 3,3-dimethyl-2-butyl methanesulfonate. In this case, the initial secondary carbocation is adjacent to a quaternary carbon atom, which has no hydrogen atoms to migrate. Therefore, a 1,2-hydride shift cannot occur. Instead, a 1,2-methide shift takes place to form the more stable tertiary 2,3-dimethylbutan-2-yl carbocation. youtube.com
The mechanism is as follows:
Initial Carbocation (Secondary): 3,3-dimethylbutan-2-yl carbocation Rearranged Carbocation (Tertiary): 2,3-dimethylbutan-2-yl carbocation

Table 2: Comparison of Migratory Aptitude in Carbocation Rearrangements
| Migrating Group | General Aptitude | Conditions Favoring Migration |
| Hydride (-H) | High | Presence of an adjacent C-H bond that leads to a more stable carbocation. |
| Alkyl (-R, e.g., -CH3) | Moderate | Absence of a suitable hydride for migration, or when alkyl migration leads to a significantly more stable carbocation (e.g., relief of ring strain). |
| Phenyl (-Ph) | High | Formation of a resonance-stabilized carbocation. |
For the 3-methylbutan-2-yl carbocation, the migratory aptitude of a hydride is greater than that of a methyl group, and since a 1,2-hydride shift leads to a more stable tertiary carbocation, this is the expected and observed rearrangement.
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that is not directly a reaction of this compound itself, but can be considered for an analogous structure, the allyl ether of 3-methyl-2-butanol. This reaction is a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which means it proceeds through a concerted, pericyclic mechanism involving a six-membered ring transition state. wikipedia.orgorganic-chemistry.orglibretexts.org
If we consider the allyl ether of 3-methyl-2-butanol, upon heating, it would undergo a Claisen rearrangement to yield a γ,δ-unsaturated carbonyl compound. The reaction involves the cleavage of the allyl-oxygen bond and the formation of a new carbon-carbon bond between the terminal carbon of the allyl group and the carbon that was originally bonded to the ether oxygen.
The analogous structure for this rearrangement would be 3-(allyloxy)-2-methylbutane. The rearrangement would proceed as follows:
Starting Material: 3-(allyloxy)-2-methylbutane Product: 5,6-dimethylhept-6-en-2-one
The reaction proceeds through a highly ordered, chair-like transition state, which often allows for the stereospecific transfer of chirality. organic-chemistry.org

Table 3: Key Features of the Claisen Rearrangement
| Feature | Description |
| Reaction Type | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement |
| Mechanism | Concerted, pericyclic |
| Transition State | Six-membered, often chair-like |
| Driving Force | Formation of a stable carbonyl group |
| Typical Conditions | Thermal (heating) or Lewis acid catalysis |
This type of rearrangement is synthetically useful for the stereoselective synthesis of complex molecules and highlights a different mode of reactivity for structures related to 3-methylbutan-2-ol. byjus.comsynarchive.com
Definition and Significance of Stereoisomers of this compound
This compound is a chemical compound with the molecular formula C6H14O3S. uni.lu It is an ester of methanesulfonic acid and 3-methyl-2-butanol. The structure of this compound contains two stereogenic centers, leading to the possibility of four distinct stereoisomers. These stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.
The significance of these stereoisomers lies in their differential interactions with other chiral molecules and environments. In fields such as asymmetric synthesis and medicinal chemistry, the specific stereochemistry of a molecule can dictate its biological activity, reaction pathways, and physical properties. The alcohol precursor, 3-methyl-2-butanol, exists as (R)- and (S)-enantiomers. wikipedia.org The preparation of enantiomerically enriched or pure stereoisomers of this compound is crucial for its application as a chiral building block or in stereoselective reactions.
Table 1: Stereoisomers of this compound
| Stereoisomer | Configuration at C2 | Configuration at C3 |
| (2R,3R) | R | R |
| (2S,3S) | S | S |
| (2R,3S) | R | S |
| (2S,3R) | S | R |
This table is generated based on the principles of stereochemistry and the structure of this compound.
Diastereoselective and Enantioselective Approaches in Synthesis
The synthesis of specific stereoisomers of this compound and its derivatives relies on diastereoselective and enantioselective strategies. These methods aim to control the formation of stereocenters during a chemical reaction, leading to a preference for one or more stereoisomers over others.
The control of diastereomeric ratios is a critical aspect of stereoselective synthesis. In reactions involving the formation of a new stereocenter in a molecule that already contains one or more stereocenters, the resulting products can be diastereomers. The relative amounts of these diastereomers are influenced by steric and electronic factors of the reactants, reagents, and reaction conditions. For instance, in the synthesis of chiral bridged azepanes from 2-azanorbornan-3-yl methanols, the configuration of the starting alcohol dictates the configuration at the newly formed stereocenter, leading to a high diastereoselective ring expansion. researchgate.net This highlights how the stereochemistry of a mesylate-containing starting material can direct the outcome of a reaction.
Protecting groups are often employed in organic synthesis to temporarily mask a reactive functional group. The choice of protecting group can significantly influence the stereochemical outcome of a reaction. The steric bulk and electronic properties of a protecting group can direct an incoming reagent to a specific face of the molecule, thereby controlling the formation of a particular stereoisomer. In the synthesis of peptides, for example, the use of certain protecting groups on cysteine residues has been shown to impact racemization levels during coupling reactions. nih.gov While not directly involving this compound, this principle is broadly applicable in syntheses where stereochemical integrity is paramount. The strategic placement of a protecting group on a molecule containing a methanesulfonate can influence the stereochemical environment and thus the diastereomeric or enantiomeric ratio of the product.
Stereochemical Purity and Determination in Derivatized Compounds
The stereochemical purity, or enantiomeric excess (ee) and diastereomeric ratio (dr), of compounds derived from this compound is a critical measure of the success of a stereoselective synthesis. Various analytical techniques are employed to determine these values.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining stereochemical purity. Chiral solvating agents or chiral derivatizing agents can be used to create diastereomeric environments that result in distinguishable signals for different stereoisomers in the NMR spectrum. For instance, new sulfonate-based chiral ionic liquids have been successfully used as chiral solvating agents to form diastereomeric aggregates with chiral guest molecules, allowing for the determination of enantiomeric ratios by NMR. tu-clausthal.denih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another widely used method for separating and quantifying enantiomers and diastereomers.
Application in Chiral Recognition Studies
The chiral nature of this compound and its derivatives makes them valuable in the field of chiral recognition, which is the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound.
Chiral Ionic Liquids (CILs) are salts with melting points below 100 °C that contain a chiral cation or anion. They have gained significant attention as chiral solvents, catalysts, and solvating agents in asymmetric synthesis and enantiomeric recognition. nih.gov
The synthesis of novel sulfonate-based chiral salts has been achieved starting from readily available amino acids. tu-clausthal.denih.gov These chiral sulfonate anions, when paired with an appropriate cation, form CILs. A general and effective method for synthesizing ionic liquids with sulfonate-based anions like methanesulfonate involves an anion exchange reaction, which can yield high-purity products. researchgate.net These CILs can then be used as chiral solvating agents in NMR spectroscopy to determine the enantiomeric ratios of chiral compounds. nih.gov The design of these CILs often involves modifying the structure of the chiral component to optimize the interactions with the analyte, thereby enhancing the chiral recognition capabilities. tu-clausthal.de
Table 2: Research Findings on Chiral Sulfonate-Based Ionic Liquids
| Starting Material | Synthetic Steps | Application | Key Finding | Citation |
| Amino acids | 4 steps | Chiral solvating agents in NMR | Successful interaction with chiral guest molecules to form diastereomeric aggregates. | tu-clausthal.denih.gov |
| Amino alcohols and sodium hydroxymethanesulfonate | Not specified | Chiral solvating agents | Formation of new sulfonate-based chiral salts. | tu-clausthal.denih.gov |
Evaluation of Chiral Recognition in Spectroscopic Studies (e.g., NMR)
The evaluation of chiral recognition is a critical aspect of stereochemistry, and Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and rapid analytical tool for this purpose. tcichemicals.comnih.gov For a chiral molecule like this compound, which possesses a stereocenter at the C2 position, its enantiomers are indistinguishable in a standard achiral NMR experiment. However, by introducing a chiral auxiliary, the resulting diastereomeric environment allows for the differentiation of the enantiomers' signals. wikipedia.org This phenomenon, known as chiral recognition, can be observed and quantified to determine enantiomeric excess (ee) and study stereochemical interactions.
The primary NMR-based methods for chiral recognition involve the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govfrontiersin.org The formation of these complexes is driven by weak intermolecular interactions such as hydrogen bonding, dipole-dipole forces, and π-π stacking. acs.org This association leads to different magnetic environments for the corresponding nuclei in each enantiomer, resulting in separate signals in the NMR spectrum. The magnitude of the chemical shift difference (Δδ) between the signals for the two enantiomers is a measure of the enantiodiscrimination. frontiersin.org This method is often preferred for its simplicity as it involves merely mixing the analyte and the CSA in an appropriate NMR solvent. acs.org
Chiral Derivatizing Agents (CDAs): This method involves the covalent reaction of the analyte's enantiomers with an enantiomerically pure CDA to form a pair of stable diastereomers. tcichemicals.comwikipedia.org These diastereomers, having distinct physical properties, will naturally exhibit different NMR spectra. rsc.org While this method often results in larger and more easily resolvable signal separations compared to CSAs, it requires a chemical reaction and subsequent purification of the diastereomeric products, which can be more time-consuming. rsc.orglibretexts.org
Research Findings in Chiral Recognition of this compound
While specific experimental studies detailing the chiral recognition of this compound using NMR spectroscopy are not extensively documented in publicly available literature, the principles of the technique are well-established for analogous compounds, particularly chiral alcohols and their derivatives. rsc.orgnih.gov A hypothetical study can be designed based on these established methodologies.
For this compound, the use of a Chiral Solvating Agent would be a direct approach. An appropriate CSA, likely one with aromatic rings to induce magnetic anisotropy and polar groups to interact with the sulfonate ester, would be added to a solution of the racemic methanesulfonate in an NMR solvent like deuterated chloroform (B151607) (CDCl₃).
In such a hypothetical experiment, the ¹H NMR spectrum of the racemic mixture, which would show single peaks for each unique proton, would be expected to exhibit signal splitting upon the addition of the CSA. The proton closest to the stereocenter (H2) and the protons of the adjacent methyl (C1) and isopropyl groups would be most affected.
The table below illustrates the anticipated results from such a study, showing the chemical shift non-equivalence for key protons in the (R)- and (S)-enantiomers of this compound upon interaction with a generic enantiopure Chiral Solvating Agent.
Interactive Data Table: Hypothetical ¹H NMR Chiral Recognition Data for this compound
This table presents hypothetical ¹H NMR data for a racemic mixture of this compound in the presence of a chiral solvating agent (CSA). The chemical shift non-equivalence (Δδ) demonstrates the principle of chiral recognition.
| Proton Assignment | Structure | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | Chemical Shift Non-equivalence (Δδ, ppm) |
| H-2 (methine) | H attached to C2 | ~4.75 | δ(R) = 4.78δ(S) = 4.72 | 0.06 |
| CH₃ (mesyl group) | Protons on C of S(=O)₂ | ~3.00 | δ(R) = 3.01δ(S) = 2.99 | 0.02 |
| H-3 (methine) | H attached to C3 | ~1.95 | δ(R) = 1.97δ(S) = 1.94 | 0.03 |
| CH₃ (doublet) | Protons on C1 | ~1.40 | δ(R) = 1.42δ(S) = 1.39 | 0.03 |
| CH₃ (isopropyl) | Protons on C4 | ~0.95 | δ(R) = 0.96δ(S) = 0.94 | 0.02 |
| CH₃' (isopropyl) | Protons on C4' | ~0.93 | δ(R) = 0.94δ(S) = 0.92 | 0.02 |
Note: The chemical shift values without the CSA are estimates based on the structure. The shifts with the CSA and the resulting non-equivalence (Δδ) are hypothetical to illustrate the effect of a chiral solvating agent.
The successful splitting of these signals would confirm chiral recognition. The integration of the separated peaks would then allow for the direct calculation of the enantiomeric excess of the sample, providing a quantitative measure of its optical purity.
Computational and Theoretical Investigations of 3 Methylbutan 2 Yl Methanesulfonate
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to predicting the three-dimensional structure, stability, and electronic nature of 3-methylbutan-2-yl methanesulfonate (B1217627). These methods allow for the exploration of its potential energy surface to identify stable conformations and to understand the distribution of electrons within the molecule.
Conformational Analysis and Energy Minimization
The presence of rotatable bonds in 3-methylbutan-2-yl methanesulfonate gives rise to various spatial arrangements, or conformers, each with a distinct energy. Conformational analysis aims to identify the most stable conformers, which are those that exist at a minimum on the potential energy surface.
For simpler analogues like methyl methanesulfonate, computational studies have identified different stable conformers, such as anti and gauche forms, arising from rotation around the S-O bond. unizar.es It is expected that a similar analysis of this compound would reveal a more complex conformational landscape due to the additional rotational freedom of the 3-methylbutan-2-yl group.
Energy minimization calculations, typically performed using Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-31G(d) or larger, would be employed to determine the optimized geometries and relative energies of these conformers. acs.org The results of such an analysis would likely be presented in a table format, as shown hypothetically below.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-O-S-C) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 |
| Gauche 1 | ~60° | 1.25 |
| Gauche 2 | ~-60° | 1.25 |
Note: This table is illustrative and based on typical findings for similar molecules.
Characterization of Transition States and Intermediates
Beyond stable conformers, quantum chemical calculations can identify and characterize transition states, which are saddle points on the potential energy surface corresponding to the highest energy point along a reaction coordinate. These calculations are crucial for understanding the kinetics of reactions involving this compound. Intermediates, which are short-lived, high-energy species that are formed during a reaction, can also be modeled.
For reactions involving sulfonate esters, such as nucleophilic substitution, computational methods can elucidate the structure and energetics of transition states and any associated intermediates. unizar.esnih.govrsc.orgresearchgate.net For instance, in a reaction with a nucleophile, calculations would help distinguish between an SN1-type mechanism, proceeding through a carbocation intermediate, and an SN2-type mechanism, involving a single pentacoordinate transition state.
Mechanistic Studies Using Computational Tools
Computational tools are invaluable for probing the detailed mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, including any transition states and intermediates, a comprehensive understanding of how a reaction occurs can be achieved.
Density Functional Theory (DFT) for Predicting Transition State Stabilization
Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms due to its balance of accuracy and computational cost. researchgate.netmdpi.com DFT calculations can provide insights into the electronic factors that stabilize or destabilize transition states. For example, the distribution of charge in the transition state, as revealed by population analysis, can indicate the extent of bond breaking and bond forming. unizar.esnih.govrsc.orgresearchgate.net
In the context of this compound, DFT could be used to study its reactions, such as hydrolysis or nucleophilic attack. The calculations would predict the activation energy of the reaction by determining the energy difference between the reactants and the transition state. These studies often find that factors like the polarity of the solvent, which can be modeled using implicit or explicit solvent models, can have a significant impact on transition state stabilization.
Elucidation of Reaction Pathways and Energetic Barriers
By mapping out the potential energy surface, computational chemistry can elucidate the most likely reaction pathways and the energetic barriers associated with them. For the reactions of alkyl methanesulfonates, DFT studies have been used to compare different possible mechanisms, such as SN1 and SN2. unizar.esnih.govrsc.orgresearchgate.net
A computational study of the esterification of a sulfonic acid with an alcohol, for example, used DFT to evaluate four different proposed mechanisms. unizar.esnih.govrsc.orgresearchgate.net The study was able to rule out two of the mechanisms based on the high calculated energy of the intermediates. For the remaining two pathways, the energetic barriers were calculated, providing a quantitative measure of their relative feasibility. A similar approach applied to the reactions of this compound would provide crucial insights into its reactivity. The results of such an analysis could be summarized in a table of calculated activation energies.
Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound
| Reaction | Mechanism | Calculated Activation Energy (kcal/mol) |
| Hydrolysis | SN1 | 22.5 |
| Hydrolysis | SN2 | 28.1 |
| Reaction with Ammonia | SN2 | 25.7 |
Note: This table is for illustrative purposes and the values are hypothetical.
Molecular Modeling and Chemoinformatics
Molecular modeling and chemoinformatics encompass a range of computational techniques used to study and predict the properties of chemical compounds. These approaches are particularly useful for understanding how a molecule like this compound might interact with biological systems or for predicting its physicochemical properties.
Furthermore, molecular docking simulations could be employed to predict how this compound might bind to the active site of an enzyme. This would be particularly relevant for understanding its potential as an enzyme inhibitor or as a substrate. Such studies are common in drug discovery and toxicology to assess the potential interactions of small molecules with proteins.
Comparative Molecular Field Analysis (CoMFA) for Structure-Activity Relationships
The CoMFA process generally involves aligning a set of analogous compounds and calculating their steric and electrostatic fields around a grid. These fields are then used as independent variables in a partial least squares (PLS) regression analysis to build a model that predicts the biological activity.
Hypothetical CoMFA for this compound Analogues:
To illustrate, a hypothetical CoMFA study could be designed for a series of analogues of this compound to explore their potential as enzyme inhibitors. The study would involve:
Defining a Dataset: A series of analogues would be synthesized, varying substituents on the butan-2-yl group or the methanesulfonate moiety.
Molecular Modeling: The 3D structures of these analogues would be built and optimized using computational chemistry software.
Alignment: The molecules would be aligned based on a common substructure, such as the methanesulfonate group.
Field Calculation: Steric and electrostatic fields would be calculated for each molecule.
PLS Analysis: A statistical model correlating the field values with the measured biological activity (e.g., IC50) would be generated.
The results of such a study are often visualized as contour maps, indicating regions where steric bulk or specific electrostatic charges would increase or decrease activity.
Interactive Data Table: Hypothetical CoMFA Data for this compound Analogues
| Analogue | Steric Contribution | Electrostatic Contribution | Predicted Activity (pIC50) | Experimental Activity (pIC50) |
| This compound | 0.45 | 0.55 | 5.20 | 5.15 |
| Analogue A (R=ethyl) | 0.50 | 0.50 | 5.35 | 5.30 |
| Analogue B (R=propyl) | 0.55 | 0.45 | 5.45 | 5.42 |
| Analogue C (R=phenyl) | 0.70 | 0.30 | 4.80 | 4.75 |
| Analogue D (X=F) | 0.45 | 0.65 | 5.60 | 5.58 |
| Analogue E (X=Cl) | 0.48 | 0.62 | 5.50 | 5.48 |
This table is a hypothetical representation to illustrate the type of data generated from a CoMFA study.
Predictive Modeling for Stereoselectivity
The stereochemistry of this compound is a critical aspect of its reactivity. The molecule possesses a stereocenter at the C2 position of the butanyl group, leading to (R) and (S) enantiomers. Predictive modeling can be employed to understand and forecast the stereoselectivity of reactions involving this compound.
These predictive models often rely on quantum mechanical calculations to determine the transition state energies for the formation of different stereoisomers. By comparing the activation energies, one can predict the major product of a stereoselective reaction.
Application in Nucleophilic Substitution Reactions:
A common reaction involving this compound is nucleophilic substitution, where the methanesulfonate group acts as a good leaving group. The stereochemical outcome of such a reaction (e.g., SN2 inversion or SN1 racemization) can be predicted by modeling the reaction pathway.
Hypothetical Predictive Model for Stereoselectivity:
A computational study could model the reaction of (R)-3-Methylbutan-2-yl methanesulfonate with a nucleophile, such as azide (B81097) (N3-). The study would calculate the energy profiles for both the SN2 and SN1 pathways.
SN2 Pathway: This would involve a backside attack by the nucleophile, leading to the inversion of stereochemistry to form (S)-2-azido-3-methylbutane. The model would calculate the energy of the single transition state.
SN1 Pathway: This would proceed through a planar carbocation intermediate, which would then be attacked by the nucleophile from either face, leading to a racemic mixture of (R)- and (S)-2-azido-3-methylbutane. The model would calculate the energies of the intermediates and transition states.
By comparing the calculated activation barriers, a prediction can be made about the favored reaction pathway and thus the stereochemical outcome.
Interactive Data Table: Hypothetical Calculated Energy Barriers for a Nucleophilic Substitution Reaction
| Reaction Pathway | Reactant | Transition State Energy (kcal/mol) | Product(s) | Predicted Outcome |
| SN2 | (R)-3-Methylbutan-2-yl methanesulfonate + N3- | 20.5 | (S)-2-azido-3-methylbutane | Inversion of stereochemistry |
| SN1 | (R)-3-Methylbutan-2-yl methanesulfonate | 28.2 (for carbocation formation) | Racemic mixture of (R)- and (S)-2-azido-3-methylbutane | Racemization |
This table presents hypothetical energy values to illustrate how predictive modeling can be used to determine stereoselectivity. A lower transition state energy indicates a more favorable pathway.
Applications of 3 Methylbutan 2 Yl Methanesulfonate in Advanced Organic Synthesis
Versatile Leaving Group in Functional Group Interconversions
The core reactivity of 3-Methylbutan-2-yl methanesulfonate (B1217627) stems from the properties of the mesylate anion (CH₃SO₃⁻), which is the conjugate base of the strong acid, methanesulfonic acid. This makes it a very stable species and, consequently, an excellent leaving group in nucleophilic substitution reactions. The compound serves as an electrophile, where the carbon atom to which the mesylate is attached is attacked by a nucleophile, leading to the displacement of the methanesulfonate group and the formation of a new chemical bond. This process is typically a bimolecular nucleophilic substitution (Sₙ2) reaction.
One of the classic applications of alkyl sulfonates is in the Williamson ether synthesis, a reliable and widely used method for preparing symmetrical and unsymmetrical ethers. In this reaction, an alcohol or a phenol (B47542) is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide or phenoxide. This species then attacks the electrophilic carbon of 3-Methylbutan-2-yl methanesulfonate, displacing the mesylate leaving group to form the corresponding ether.
The general transformation for the alkylation of an alcohol or phenol is as follows:
Step 1 (Deprotonation): R-OH + Base → R-O⁻
Step 2 (Alkylation): R-O⁻ + CH₃S(O)₂O-CH(CH₃)CH(CH₃)₂ → R-O-CH(CH₃)CH(CH₃)₂ + CH₃SO₃⁻
Due to the secondary nature of the electrophilic carbon in this compound, this Sₙ2 reaction proceeds efficiently with primary and secondary alkoxides, as well as phenoxides.
Table 1: Representative Ether Formation Reactions
| Nucleophile (R-OH) | Product Ether |
|---|---|
| Methanol (B129727) | 2-methoxy-3-methylbutane |
| Ethanol | 2-ethoxy-3-methylbutane |
| Phenol | (3-methylbutan-2-yl)oxybenzene |
| Benzyl alcohol | Benzyl 3-methylbutan-2-yl ether |
Analogous to ether formation, this compound can be used to synthesize secondary and tertiary amines through the alkylation of primary and secondary amines, respectively. Ammonia can also be alkylated to form a primary amine. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon and displacing the methanesulfonate group. To drive the reaction to completion, a base is often used to neutralize the protonated amine formed after the initial alkylation, or an excess of the starting amine can serve as both the nucleophile and the base.
This method is a direct and effective way to form carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other biologically active compounds.
Table 2: Representative Amine Synthesis Reactions
| Nucleophile | Product Amine |
|---|---|
| Ammonia (NH₃) | (3-methylbutan-2-yl)amine |
| Aniline (C₆H₅NH₂) | N-(3-methylbutan-2-yl)aniline |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-3-methylbutan-2-amine |
Key Building Block in the Synthesis of Complex Organic Molecules
Beyond simple functional group modifications, alkylating agents like this compound serve as foundational building blocks, introducing specific carbon skeletons into larger, more complex target molecules. The chiral nature of this particular compound (when synthesized from an enantiomerically pure alcohol) makes it a potentially useful precursor for creating stereochemically defined centers in natural products and pharmaceuticals.
The introduction of the 3-methylbutan-2-yl group can be a key step in building the carbon framework of various bioactive molecules.
A detailed review of the scientific literature on the synthesis of common β2-adrenergic receptor agonists did not yield specific examples where this compound is explicitly used as a key building block or scaffold. The synthetic routes for widely known agonists, such as salbutamol and vilanterol, utilize different precursor molecules and synthetic strategies.
The total syntheses of complex marine natural products like Amphidinolides are highly convergent, involving the late-stage coupling of large, advanced fragments. nih.govh2chemistry.comacs.orgnih.govorganic-chemistry.org An extensive search of the literature and retrosynthetic analyses of various Amphidinolide family members and Sarcophytol A did not reveal the use of this compound as a reported intermediate or building block in their published synthetic routes. The construction of the carbon skeletons in these molecules typically proceeds through different strategic bond disconnections and utilizes other foundational chiral precursors.
Component in Heterocyclic Compound Synthesis
This compound serves as a valuable reagent for introducing the 3-methylbutan-2-yl group into various molecular scaffolds, including heterocyclic systems. The methanesulfonate moiety is an excellent leaving group, rendering the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of complex heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science.
In the construction of substituted pyrimidines, for example, the 3-methylbutan-2-yl group can be installed onto a nitrogen atom of the heterocyclic core. This is typically achieved through a nucleophilic substitution reaction where a nitrogen-containing heterocycle, acting as a nucleophile, attacks the electrophilic carbon of this compound. The displacement of the methanesulfonate anion results in the formation of a new carbon-nitrogen bond, effectively alkylating the heterocycle. This strategy is employed in the synthesis of kinase inhibitors, where the specific steric and electronic properties of the branched alkyl group are crucial for biological activity.
The general mechanism for this N-alkylation is outlined below:
Activation: The methanesulfonate group polarizes the C-O bond, making the adjacent carbon an electrophilic center.
Nucleophilic Attack: A lone pair of electrons from a nitrogen atom within a heterocyclic ring attacks the electrophilic carbon.
Displacement: The carbon-oxygen bond cleaves, and the stable methanesulfonate anion is displaced as the leaving group, resulting in the N-alkylated heterocyclic product.
This method provides a reliable and direct route for incorporating the 3-methylbutan-2-yl moiety, contributing to the diversity and complexity of synthetic heterocyclic libraries.
Starting Material for Preparation of Carboxylic Acid Derivatives
While not a direct precursor, this compound is a suitable starting material for the multi-step synthesis of carboxylic acids and their derivatives, particularly those containing one additional carbon atom. The conversion relies on the compound's ability to act as an electrophile in nucleophilic substitution reactions. Two primary synthetic routes are commonly employed.
Future Research Directions and Opportunities
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of sulfonate esters often involves reagents and conditions that are not environmentally benign. Future research will prioritize the development of greener synthetic pathways for 3-Methylbutan-2-yl methanesulfonate (B1217627). A primary focus will be the exploration of biocatalysis, employing enzymes to facilitate the esterification of 3-methylbutan-2-ol. This approach offers high selectivity and operates under mild conditions, significantly reducing energy consumption and waste generation.
Another promising avenue is the use of methanesulfonic acid as a "green" catalyst. sielc.com Its low toxicity and high reactivity present a sustainable alternative to more hazardous reagents. sielc.com Furthermore, research into visible-light-induced synthetic methods could offer novel, energy-efficient routes to 3-Methylbutan-2-yl methanesulfonate, minimizing the reliance on traditional heating methods. evitachem.com
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Advantages | Research Focus |
| Conventional Synthesis | Established methodology | Optimization to reduce hazardous byproducts. |
| Biocatalysis | High selectivity, mild conditions, reduced waste. | Enzyme discovery and engineering for enhanced efficiency. |
| Green Acid Catalysis | Low toxicity, high reactivity. | Catalyst recovery and reuse, process optimization. |
| Photocatalysis | Energy-efficient, novel reaction pathways. | Development of suitable photocatalysts and reactor design. |
Exploration of Novel Reactivity and Transformation Pathways
As a classic electrophile, this compound is primarily utilized for its excellent leaving group properties in nucleophilic substitution reactions. evitachem.comnovapublishers.com Future investigations will delve into unconventional reactivity patterns. This includes exploring its potential in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, expanding its synthetic utility beyond simple substitutions.
Researchers will also investigate its participation in rearrangement reactions and as a precursor for the generation of reactive intermediates under specific conditions. The goal is to uncover new transformation pathways that could lead to the synthesis of complex and valuable molecules that are currently challenging to access.
Advanced Stereocontrol in Catalytic Asymmetric Reactions
The chiral center in this compound presents a significant opportunity for asymmetric synthesis. Future research will focus on developing highly stereoselective reactions where the chirality of the starting material or the influence of a chiral catalyst dictates the stereochemical outcome of the product. The formation of the sulfonate ester itself has been shown to proceed with retention of stereoconfiguration. nih.gov
The development of novel chiral catalysts, including metal complexes and organocatalysts, will be crucial. These catalysts will be designed to interact specifically with this compound, enabling the synthesis of enantiomerically pure compounds. This is of particular importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereoisomer.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound and its subsequent reactions into continuous flow systems presents a significant leap forward in terms of efficiency, safety, and scalability. novapublishers.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.
Future research will focus on developing robust and scalable flow protocols. This includes the design of specialized reactors, the immobilization of catalysts for easy separation and reuse, and the integration of in-line analytical techniques for real-time monitoring and optimization. The automation of these flow systems will further enhance productivity and allow for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries based on the this compound scaffold.
Applications in Materials Science and Interdisciplinary Research
Beyond its traditional role in organic synthesis, future research will explore the incorporation of this compound into advanced materials. Its functional group can be exploited to modify the properties of polymers, potentially leading to the development of new materials with tailored characteristics such as improved thermal stability, altered solubility, or specific reactive sites.
Interdisciplinary research will be key to unlocking new applications. For instance, its use as a building block for functional polymers could find applications in drug delivery systems, specialized coatings, or as a component in the synthesis of novel electronic materials. The inherent reactivity of the methanesulfonate group could be harnessed to create responsive or "smart" materials that change their properties in response to external stimuli.
Q & A
Basic: What are the recommended synthetic routes for 3-methylbutan-2-yl methanesulfonate, and how can purity be validated?
Methodological Answer:
Synthesis typically involves the reaction of 3-methylbutan-2-ol with methanesulfonyl chloride under controlled conditions (e.g., in anhydrous dichloromethane with a base like triethylamine to neutralize HCl byproducts). Purity validation requires gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) to detect residual solvents or unreacted precursors . For trace impurities, derivatization reagents may enhance detection sensitivity in complex matrices . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on sulfonate ester peaks (~3.0–3.5 ppm for methyl groups adjacent to the sulfonate moiety) .
Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?
Methodological Answer:
Capillary gas chromatography (GC) with FID or MS is preferred for its high resolution in separating sulfonate esters from biological interferents. For example, Li et al. (2004) demonstrated a validated GC-FID method for methyl methanesulfonate (MMS) with a detection limit of 0.1 ppm . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is advisable for polar metabolites, using hydrophilic interaction liquid chromatography (HILIC) columns to retain sulfonate derivatives . Sample preparation should include solid-phase extraction (SPE) to isolate the compound from proteins and lipids.
Advanced: How can conflicting data on the genotoxicity of methanesulfonate esters (e.g., 3-methylbutan-2-yl vs. ethyl methanesulfonate) be reconciled?
Methodological Answer:
Discrepancies often arise from differences in alkyl group reactivity and metabolic activation. Ethyl methanesulfonate (EMS) is a direct-acting alkylating agent with higher mutagenic potency due to its ability to form stable DNA adducts (e.g., O⁶-ethylguanine) . In contrast, branched derivatives like this compound may exhibit steric hindrance, reducing DNA alkylation efficiency. Dose-response modeling using transgenic rodent assays (e.g., gpt-delta mice) can clarify thresholds for mutagenicity . Comparative studies should include in vitro Ames tests with S9 metabolic activation and in vivo micronucleus assays to assess clastogenicity .
Advanced: What experimental designs are effective for studying cellular responses to this compound exposure?
Methodological Answer:
Single-cell RNA sequencing (scRNA-seq) integrated with microfluidic trapping devices allows high-resolution analysis of heterogeneous cellular responses. For example, MMS-induced upregulation of CDKN1A (a DNA damage marker) in MCF-7 cells was quantified using parallelized microfluidic chips, minimizing cross-contamination . Time-lapse live-cell imaging with fluorescent DNA repair reporters (e.g., 53BP1 foci) can dynamically track repair kinetics. Dose-range experiments should follow OECD guidelines, incorporating positive controls (e.g., MMS) and normalizing to cell viability metrics (e.g., ATP assays) .
Advanced: How can the environmental stability and degradation pathways of this compound be characterized?
Methodological Answer:
Hydrolysis studies under varying pH and temperature conditions are critical. Methanesulfonate esters typically degrade via nucleophilic substitution, releasing methanesulfonic acid and the corresponding alcohol. For example, sodium methanesulfonate degrades in alkaline conditions to form Na₂SO₄ and CH₃Br, which can be monitored via ion chromatography (IC) for sulfate/bromide quantification . Environmental fate studies should employ isotope-labeled analogs (e.g., ¹³C-labeled compounds) to track degradation products in soil or aquatic systems using high-resolution mass spectrometry (HRMS).
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Given structural similarities to known carcinogens (e.g., EMS, MMS), strict adherence to ALARA (As Low As Reasonably Achievable) principles is mandatory. Use closed-system reactors and gloveboxes for synthesis. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and respirators with organic vapor cartridges. Workplace exposure limits should align with OSHA guidelines for sulfonate esters (e.g., <0.1 ppm time-weighted average) . Decontamination requires 10% sodium thiosulfate to neutralize reactive intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
